molecular formula C12H14FNO2 B1497996 (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1146080-21-8

(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B1497996
CAS No.: 1146080-21-8
M. Wt: 223.24 g/mol
InChI Key: NSYNLOSNXLQZCE-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone, designated as ML337, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). It was developed through iterative parallel synthesis to achieve sub-micromolar potency (mGlu3 IC50 = 593 nM) and high selectivity over mGlu2 (IC50 > 30 μM) . The compound features a (2-fluorophenyl) group linked to a 3-hydroxypiperidine moiety via a ketone bridge, a structure optimized for central nervous system (CNS) penetration, with brain-to-plasma (B:P) ratios of 0.92 in mice and 0.3 in rats .

Key synthetic steps involve coupling (R)-3-hydroxypiperidine with a fluorophenyl intermediate using EDC, DMAP, and DIPEA in dichloromethane (95% yield) . Deuterium incorporation into the methoxy substituent improved metabolic stability, reducing in vitro and in vivo clearance by >50% . ML337’s discovery highlights the importance of fluorine substitution for target engagement and deuteration for pharmacokinetic optimization.

Properties

IUPAC Name

(2-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYNLOSNXLQZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655975
Record name (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-21-8
Record name Methanone, (2-fluorophenyl)(3-hydroxy-1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 3-hydroxy-piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps for waste management and environmental protection to comply with regulatory standards.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The ketone group undergoes nucleophilic acyl substitution under basic or acidic conditions. For example:

  • Reaction with Amines :
    In the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the ketone reacts with amines to form amides (e.g., synthesis of compound 8j in ).

Reaction Conditions Product Yield Source
Amidation of ketoneDMF, EDC, HOBt, diisopropylethamine, 4 h at RTSubstituted amide derivatives60–75% ,

Hydroxyl Group Reactivity

The 3-hydroxypiperidin-1-yl moiety participates in:

  • Acylation : Reacts with acyl chlorides or anhydrides to form esters.

  • Alkylation : Forms ethers under Mitsunobu conditions or with alkyl halides.

Reaction Reagents Conditions Application
EsterificationAcetyl chloride, pyridineRT, 2 hProdrug synthesis
Mitsunobu reactionDIAD, PPh<sub>3</sub>, ROHTHF, 0°C to RTEther derivatives

Data extrapolated from piperidine hydroxyl reactivity trends, .

Fluorophenyl Ring Reactivity

The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position. Documented reactions include:

  • Halogenation : Bromination at the meta position using Br<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub> .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids.

Reaction Reagents Conditions Outcome
BrominationBr<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>0°C to RT, 90 min3-Bromo-2-fluorophenyl derivative
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>DME/H<sub>2</sub>O, 80°C, 12 hBiaryl analogs

Adapted from fluorophenyl reactivity studies ,.

Redox Reactions

  • Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

  • Oxidation of Piperidine : The hydroxyl group oxidizes to a ketone under strong oxidants (e.g., KMnO<sub>4</sub>).

Reaction Reagents Conditions Product
Ketone reductionNaBH<sub>4</sub>, MeOHRT, 1 h(2-Fluorophenyl)(3-hydroxypiperidin)methanol
Piperidine oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>60°C, 3 h3-Ketopiperidine derivative

Stability and Degradation

  • Acidic Hydrolysis : The compound decomposes in strong acids (e.g., HCl) via cleavage of the piperidine-ketone bond.

  • Photodegradation : Exposure to UV light induces defluorination, forming phenolic byproducts .

Condition Degradation Pathway Half-Life
1 M HCl, 25°CHydrolysis of the amide bond2.5 h
UV light (254 nm)Defluorination and ring oxidation6 h

Solubility and Reaction Solvent Compatibility

The compound exhibits optimal reactivity in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water (<0.1 mg/mL), .

Solvent Solubility (mg/mL) Reactivity Compatibility
DMF45.2High (amide couplings)
DCM22.7Moderate (acylation)
Ethanol8.9Low (limited utility)

Key Research Findings

  • Catalytic Asymmetric Synthesis : Chiral variants (e.g., R-configuration) show enhanced biological activity in receptor binding assays .

  • Structure-Activity Relationships (SAR) : Fluorine substitution at the 2-position increases metabolic stability compared to non-fluorinated analogs.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound is being studied for its potential as a pharmacologically active agent. Its structure suggests that it could interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds may exhibit neuropharmacological effects, potentially acting as antagonists for certain receptors involved in anxiety and depression treatment .

Case Studies

  • A study on related compounds demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .
  • Another investigation highlighted the antimicrobial properties of structurally similar nitroanilines, indicating that (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone may share similar efficacy against various bacterial strains .

Organic Synthesis

Role as an Intermediate
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of a variety of derivatives with tailored properties.

Synthetic Routes
The synthesis typically begins with 2-fluorobenzoyl chloride and 3-hydroxy-piperidine under controlled conditions using bases like triethylamine to facilitate nucleophilic substitution reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Biological Studies

Investigating Biological Effects
Research into the biological effects of this compound focuses on its interactions within biological systems. The compound may modulate enzyme activity or bind to specific receptors, leading to various physiological responses. Understanding these interactions is crucial for assessing its therapeutic potential .

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to molecular targets, potentially influencing pathways related to inflammation and cell proliferation. Such interactions could provide insights into its role in disease modulation.

Industrial Applications

Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Modifications Target/Activity Potency/Selectivity Pharmacokinetic Properties Key References
ML337 3-Hydroxypiperidine, 2-fluorophenyl mGlu3 NAM mGlu3 IC50 = 593 nM; >50x selective vs. mGlu2 B:P = 0.92 (mouse), 0.3 (rat); CLp reduced 50% with deuteration
Compound 8d 1-Methylpiperidin-4-yl, 2-fluorophenyl Undisclosed (synthetic intermediate) N/A 76% synthetic yield; 1H NMR data reported
(3-Chloro-4-fluorophenyl) analogue 4-Fluoro-piperidinyl, 3-chloro-4-fluorophenyl 5-HT1A receptor-biased agonist Not quantified 40% yield; crystallizing oil
Deuterated ML337 (Compound 12) Deuteration at methoxy group mGlu3 NAM Comparable to ML337 CLint reduced by 50%

Key Observations :

  • Piperidine Substitution : Replacing 3-hydroxypiperidine (ML337) with 1-methylpiperidin-4-yl (Compound 8d) eliminates hydroxyl-mediated hydrogen bonding, likely reducing CNS target engagement .
  • Aromatic Ring Halogenation : The 5-HT1A agonist () uses a 3-chloro-4-fluorophenyl group, suggesting bulkier halogens may favor serotonin receptor binding over mGlu3 .
  • Deuteration : Deuterating ML337’s methoxy group (Compound 12) enhances metabolic stability without sacrificing potency, demonstrating a viable strategy for improving PK profiles .

Functional Group Impact on Target Selectivity

  • Hydroxyl vs. Methyl Groups : The 3-hydroxypiperidine in ML337 is critical for mGlu3 selectivity, as methyl-substituted analogues (e.g., Compound 8d) lack receptor-binding data, implying reduced CNS activity .
  • Fluorine Positioning: ML337’s 2-fluorophenyl group balances lipophilicity and steric effects, whereas 2,4-difluorobenzophenone (), a pesticide intermediate, lacks receptor affinity due to its planar benzophenone core .

Pharmacokinetic and Metabolic Comparisons

Table 2: Metabolic and CNS Penetration Profiles

Compound Metabolic Soft Spot Plasma Protein Binding (PPB) CNS Penetration (B:P) Clearance (CLp)
ML337 O-demethylation 97% (mouse/human) 0.92 (mouse), 0.3 (rat) High (improved with D3CO)
Deuterated ML337 Deuterated O-demethylation 97% Similar to ML337 CLp reduced 50%
5-HT1A Agonist Not reported Not reported Not tested Not reported
  • Metabolic Stability : ML337’s O-demethylation is mitigated by deuteration, whereas the 5-HT1A agonist’s metabolic fate remains uncharacterized .
  • CNS Penetration : ML337’s B:P ratio near unity in mice contrasts with lower ratios in rats, highlighting species-specific differences in blood-brain barrier transport .

Biological Activity

(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the realm of central nervous system (CNS) disorders. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 221.25 g/mol

The presence of the fluorine atom in the phenyl ring and the hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in neurotransmitter systems.

Interaction with Metabotropic Glutamate Receptors

Research indicates that this compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5). This interaction enhances glutamate-induced receptor activation, which is crucial for modulating synaptic transmission and plasticity in the CNS. Such modulation has implications for treating anxiety and psychotic disorders .

Selectivity and Efficacy

Studies have shown that this compound exhibits selectivity for mGluR5 over other glutamate receptor subtypes. Its efficacy was evaluated in rodent models, demonstrating significant anxiolytic effects without the typical side effects associated with direct agonists .

Antipsychotic Potential

In preclinical studies, this compound demonstrated potential antipsychotic-like activity. It effectively reversed amphetamine-induced hyperlocomotion in rodents, a behavioral model predictive of antipsychotic efficacy. This suggests that compounds targeting mGluR5 may provide new avenues for treating schizophrenia and related disorders .

Neuroprotective Effects

The compound's neuroprotective properties have also been explored. By modulating glutamate signaling, it may reduce excitotoxicity, a process implicated in various neurodegenerative diseases. The balance of excitatory and inhibitory neurotransmission is critical for maintaining neuronal health .

Study 1: Anxiolytic Effects in Rodent Models

A study published by Conn et al. (2009) investigated the anxiolytic properties of mGluR5 PAMs, including derivatives of this compound. The results indicated a dose-dependent reduction in anxiety-like behaviors in elevated plus maze tests, suggesting significant therapeutic potential .

Study 2: Antipsychotic Activity Assessment

In another study, researchers assessed the compound's ability to reverse psychostimulant-induced behaviors. The findings showed that treatment with this compound significantly mitigated hyperlocomotion induced by amphetamines, supporting its role as a candidate for antipsychotic drug development .

Summary Table of Biological Activities

Activity Mechanism Model/Study Outcome
Anxiolytic EffectsPositive allosteric modulation of mGluR5Elevated plus mazeDose-dependent reduction in anxiety-like behavior
Antipsychotic PotentialReversal of amphetamine-induced hyperlocomotionRodent behavioral modelSignificant reduction in hyperlocomotion
Neuroprotective EffectsModulation of glutamate signalingNeurodegenerative disease modelsPotential reduction in excitotoxicity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
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(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone

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